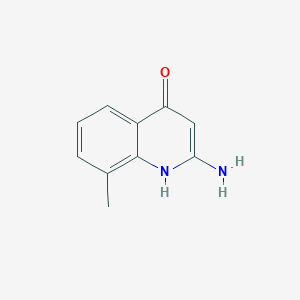

2-Amino-4-hydroxy-8-methylquinoline

Description

The exact mass of the compound this compound is 174.079312947 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-8-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-2-4-7-8(13)5-9(11)12-10(6)7/h2-5H,1H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIPUFIBZLYVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673737 | |

| Record name | 2-Amino-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860715-42-0 | |

| Record name | 2-Amino-8-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, and characterization of the novel heterocyclic compound, 2-Amino-4-hydroxy-8-methylquinoline. This document outlines a plausible synthetic route based on established chemical principles, predicted analytical data for characterization, and a discussion of potential biological activities, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Compound Information

| Parameter | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 860715-42-0 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Predicted Melting Point | 220-230 °C |

Synthesis Protocol: Modified Friedländer Annulation

The synthesis of this compound can be achieved through a modified Friedländer annulation, a reliable method for the formation of quinoline rings.[2][3] This proposed protocol involves the base-catalyzed condensation of 2-amino-3-methylacetophenone with ethyl cyanoacetate.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reactants: To the sodium ethoxide solution, 2-amino-3-methylacetophenone (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) are added sequentially.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a dilute acid (e.g., 1 M HCl) to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dimethylformamide/water) to afford pure this compound.

Characterization Data (Predicted)

¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 10.5 - 11.5 | br s | - | -OH |

| 7.2 - 7.5 | m | - | Ar-H (H5, H6, H7) |

| 6.5 - 6.8 | br s | - | -NH₂ |

| 5.8 - 6.0 | s | - | H3 |

| 2.4 - 2.6 | s | - | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 170 - 175 | C4 |

| 155 - 160 | C2 |

| 145 - 150 | C8a |

| 130 - 135 | C8 |

| 120 - 130 | C5, C6, C7 |

| 110 - 115 | C4a |

| 90 - 95 | C3 |

| 15 - 20 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H, N-H stretching |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1640 - 1660 | Strong | C=O stretching (keto tautomer) |

| 1580 - 1620 | Medium to Strong | C=C, C=N stretching |

| 1400 - 1500 | Medium | Aromatic ring vibrations |

| 1200 - 1300 | Medium | C-N stretching |

Mass Spectrometry (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 174 | 100 | [M]⁺ |

| 159 | 40 | [M - CH₃]⁺ |

| 146 | 60 | [M - CO]⁺ |

| 131 | 30 | [M - CO - CH₃]⁺ |

| 118 | 20 | [M - CO - N₂H₂]⁺ |

Experimental Workflow

Figure 2: General workflow for synthesis and characterization.

Potential Biological Activities and Signaling Pathways

Derivatives of 2-amino-4-hydroxyquinoline have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[6][7] The presence of the amino and hydroxyl groups at positions 2 and 4, respectively, along with the methyl group at position 8, may confer specific pharmacological properties.

The mechanism of action for many quinoline-based compounds involves the inhibition of key cellular processes. For instance, in cancer cells, they may interfere with DNA replication and repair enzymes, induce apoptosis, or modulate signaling pathways involved in cell proliferation and survival.

A hypothetical signaling pathway that could be targeted by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Figure 3: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound. This technical guide provides a solid foundation for initiating such investigations.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]

- 6. 2-Amino-4-hydroxyquinoline hydrate [myskinrecipes.com]

- 7. go.drugbank.com [go.drugbank.com]

physicochemical properties of 2-Amino-4-hydroxy-8-methylquinoline

An in-depth technical guide on the core , designed for researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-hydroxy-8-methylquinoline is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical structures.[1] Compounds incorporating the 8-hydroxyquinoline scaffold, in particular, exhibit a wide range of biological effects, including antimicrobial and anticancer properties, making them valuable building blocks for pharmacologically active agents.[2] This guide provides a detailed overview of the known and predicted , along with relevant experimental methodologies.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while some properties are computationally predicted, they provide valuable estimates for experimental design.

| Property | Value | Source |

| CAS Number | 860715-42-0 | [3][4] |

| Molecular Formula | C₁₀H₁₀N₂O | [3][5] |

| Molecular Weight | 174.203 g/mol | [3][5] |

| Boiling Point | 393.9 ± 37.0 °C (Predicted) | [5] |

| Density | 1.302 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.81 ± 0.40 (Predicted) | [5] |

Experimental Protocols

Detailed experimental data for this compound is limited in publicly available literature. However, standard methodologies for the synthesis and characterization of similar quinoline derivatives can be applied.

Synthesis via Conrad-Limpach Reaction

A plausible synthetic route for this compound is the Conrad-Limpach synthesis, a classical method for preparing 4-hydroxyquinolines.[6]

Methodology:

-

Reactant Condensation: An appropriately substituted aniline, in this case, 2-methylaniline, is reacted with a β-ketoester (e.g., ethyl acetoacetate) at a moderate temperature (typically below 100°C). This step forms a β-arylamino-α,β-unsaturated ester intermediate.

-

Thermal Cyclization: The intermediate is heated to a high temperature (around 250°C). This induces a thermal cyclization reaction, followed by the elimination of ethanol, to form the 4-hydroxyquinoline ring system.[6]

-

Purification: The resulting crude product is allowed to cool, and the solid is collected. Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a toluene-ethanol mixture, to yield the final product.

The workflow for this synthesis is visualized in the diagram below.

Caption: General workflow for the synthesis of 4-hydroxyquinolines.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule in solution, which influences its solubility, absorption, and biological interactions.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.

Potential Biological Activity

While specific biological pathways for this compound are not well-documented, compounds with the 8-hydroxyquinoline core are known to possess a wide array of biological activities.[2] These activities are often related to their ability to chelate metal ions, which can interfere with the function of metalloenzymes crucial for pathogen survival or cancer cell proliferation.

Derivatives of 8-hydroxyquinoline have been investigated for their potential as:

-

Anticancer agents: By inducing apoptosis or inhibiting key enzymes in cancer cells.[2]

-

Antimicrobial agents: Showing efficacy against various bacteria and fungi.[2]

-

Neuroprotective agents: In the context of neurodegenerative diseases.[7]

The diagram below illustrates the logical relationship between the core structure and its potential therapeutic applications, which serves as a foundational concept for drug development professionals.

Caption: Relationship between structure, mechanism, and applications.

References

- 1. ossila.com [ossila.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. synchem.de [synchem.de]

- 5. This compound | 860715-42-0 [amp.chemicalbook.com]

- 6. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 7. mdpi.com [mdpi.com]

Technical Brief on 2-Amino-4-hydroxy-8-methylquinoline (CAS: 860715-42-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on 2-Amino-4-hydroxy-8-methylquinoline. A comprehensive search of scientific literature and databases did not yield in-depth studies, experimental protocols, or detailed biological activity data for this specific compound. Therefore, the creation of a full technical guide or whitepaper with extensive experimental details and pathway visualizations is not feasible at this time. The information presented herein is based on data from chemical suppliers and databases and should be used for informational purposes only.

Introduction

This compound is a heterocyclic organic compound belonging to the quinoline family.[1][2] Quinolines are a well-known class of compounds with a wide range of biological activities, and their derivatives are investigated for various therapeutic applications.[3] However, the specific properties and potential applications of the 8-methyl substituted variant, this compound, are not well-documented in peer-reviewed scientific literature.

Physicochemical Properties

The fundamental physicochemical properties of this compound are available from various chemical databases and suppliers. This data is primarily predicted through computational models.

| Property | Value | Source |

| CAS Number | 860715-42-0 | [1][2][4][] |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |

| Molecular Weight | 174.203 g/mol | [1][2] |

| Boiling Point (Predicted) | 393.9 ± 37.0 °C | [4] |

| Density (Predicted) | 1.302 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.81 ± 0.40 | [4] |

| InChI | InChI=1S/C10H10N2O/c1-6-3-2-4-7-8(13)5-9(11)12-10(6)7/h2-5H,1H3,(H3,11,12,13) | [1] |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C=C(N2)N | [1] |

Synthesis and Availability

Biological Activity and Mechanism of Action

As of the date of this document, there is no published research detailing the biological activity, pharmacological properties, or mechanism of action for this compound. While the broader class of quinoline derivatives has been explored for various biological activities, including antimicrobial and anticancer properties, no such data exists for this specific molecule.[3]

Experimental Protocols and Signaling Pathways

The core requirements for detailed experimental protocols and the visualization of signaling pathways cannot be fulfilled due to the absence of relevant scientific studies.

Future Research Directions

The lack of data on this compound presents an opportunity for novel research. Potential areas of investigation could include:

-

Synthesis and Characterization: Development and publication of a robust synthetic route and full characterization of the compound's physicochemical properties.

-

Biological Screening: Evaluation of its activity in various biological assays, such as antimicrobial, anticancer, or enzyme inhibition screens.

-

Computational Studies: In silico modeling and docking studies to predict potential biological targets and guide experimental work.

To provide a logical framework for such future research, a generalized workflow for the initial investigation of a novel chemical compound is presented below.

Caption: A generalized workflow for the initial investigation of a novel chemical compound.

Conclusion

While this compound is a chemically defined and available molecule, it remains uncharacterized in the scientific literature. This technical brief provides the available foundational data. Any further understanding of its properties, particularly its biological activity and potential applications, will require primary research and development. Researchers interested in this compound have the opportunity to contribute novel findings to the field of medicinal chemistry.

References

Biological Activity of Novel 2-Amino-4-hydroxy-8-methylquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. This technical guide focuses on the emerging class of 2-Amino-4-hydroxy-8-methylquinoline derivatives, exploring their potential as therapeutic agents. While research specifically targeting novel derivatives of this scaffold is still developing, this document synthesizes the current understanding of related quinoline compounds to provide a predictive framework for their biological activities, particularly in the realms of anticancer and antimicrobial applications. This guide also furnishes detailed experimental protocols for the evaluation of these compounds and visualizes a general workflow for their discovery and initial assessment.

Introduction to Quinoline Derivatives in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] The versatility of the quinoline nucleus allows for extensive functionalization, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory effects.[1][2][3] Notably, the 8-hydroxyquinoline moiety is a well-established pharmacophore known for its metal-chelating properties, which are often implicated in its biological mechanisms of action.[1][4] The introduction of an amino group at the 2-position and a hydroxyl group at the 4-position, combined with a methyl group at the 8-position, presents a unique substitution pattern that warrants investigation for novel therapeutic potential.

Data Presentation: Biological Activities of Structurally Related Quinoline Derivatives

Direct quantitative data on the biological activity of novel this compound derivatives is limited in the current body of scientific literature. However, by examining structurally similar compounds, we can infer potential areas of activity and establish benchmarks for future studies. The following tables summarize the anticancer and antimicrobial activities of various 2-amino and 8-hydroxyquinoline derivatives.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied.[5][6][7] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7]

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives | MCF-7, HCT 116, HepG-2, A549 | IC50 | Not specified, but 6-chloro analogues were most active | [1][8] |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | MTS50 | 6.25 ± 0.034 µg/mL | [5] |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | MTS50 | 12.5–25 µg/mL | [5] |

| 7-Pyrrolidinomethyl-8-hydroxyquinoline | Leukemia Cell Lines | GI50 (log M) | -4.81 | [9][10] |

| 7-Morpholinomethyl-8-hydroxyquinoline | Leukemia Cell Lines | GI50 (log M) | -5.09 | [9][10] |

| 7-Diethylaminomethyl-8-hydroxyquinoline | Leukemia Cell Lines | GI50 (log M) | -5.35 | [9][10] |

| 2-(8-hydroxy-2-methylquinolin-5-yl)-1,4-naphthalenedione | A549 (Lung), HeLa (Cervical), SNU-638 (Gastric), K562 (Leukemia) | IC50 (µM) | 0.89, 1.21, 1.54, 1.87 | [6] |

Antimicrobial Activity

Quinoline derivatives, particularly those with an 8-hydroxy substituent, are known for their potent antimicrobial properties.[1][11] Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and enzymatic function.[11]

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| 5-Amino-8-hydroxyquinoline | Bacillus subtilis ATCC 6633 | MIC (µM) | 80.61 | [11] |

| 5-Amino-8-hydroxyquinoline | Micrococcus luteus ATCC 10240 | MIC (µM) | 322.45 | [11] |

| 8-Hydroxyquinoline Derivatives (PH265 & PH276) | Candida auris, Candida haemulonii, Cryptococcus neoformans, Cryptococcus gattii | MIC (µg/mL) | 0.5 - 8 | [8][12] |

| 5,7-Dichloro-2-methyl-8-quinolinol | Aspergillus niger, Trichophyton mentagrophytes | Not specified | Most fungitoxic | [13] |

| 5,7-Dibromo-2-methyl-8-quinolinol | Aspergillus niger, Trichophyton mentagrophytes | Not specified | Most fungitoxic | [13] |

| (8-hydroxyquinolin-5-yl) methyl 4-substituted benzoates | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Zone of Inhibition (mm) | Up to 25 mm | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of novel this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to 4-hydroxy-2-methylquinoline derivatives often involves the Gould-Jacobs reaction.[15] For the target compounds, a potential synthetic strategy could be a modification of this reaction or other established quinoline synthesis methods.

-

Starting Materials: Substituted anilines (e.g., 2-methyl-3-nitroaniline) and diethyl ethoxymethylenemalonate.

-

Step 1: Condensation: React the substituted aniline with diethyl ethoxymethylenemalonate at elevated temperatures (e.g., 100-140 °C).

-

Step 2: Cyclization: The resulting intermediate is cyclized by heating at a higher temperature (e.g., 240-260 °C) in a high-boiling point solvent like diphenyl ether.

-

Step 3: Functional Group Interconversion: The nitro group can be reduced to an amino group using standard reduction methods (e.g., SnCl₂/HCl or catalytic hydrogenation). Subsequent reactions can be employed to introduce the desired substituents.

-

Purification: The final products are typically purified by recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The synthesized quinoline derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the culture medium and added to the cells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: The synthesized quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel quinoline derivatives.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 10. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex | Semantic Scholar [semanticscholar.org]

- 13. Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

Unraveling the Structure: A Technical Guide to the Crystallographic Analysis of 2-Amino-4-hydroxy-8-methylquinoline

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the crystal structure of 2-Amino-4-hydroxy-8-methylquinoline. Following a comprehensive search of publicly available scientific databases, it has been determined that the specific crystal structure for this compound has not yet been reported.

This document, therefore, serves as a foundational guide for researchers aiming to elucidate this structure. It provides the known chemical properties of the target compound, outlines established experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of similar quinoline derivatives, and presents a hypothetical signaling pathway to contextualize its potential biological significance.

Compound Identification

While crystallographic data is unavailable, the fundamental chemical properties of this compound have been established.

| Property | Value | Source |

| CAS Number | 860715-42-0 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.203 g/mol | [1] |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C=C(N2)N | [1] |

| InChI Key | USIPUFIBZLYVPB-UHFFFAOYSA-N | [1] |

General Experimental Protocols for Structure Determination

The following sections detail generalized yet comprehensive methodologies that can be employed to determine the crystal structure of this compound, based on established practices for analogous compounds.

The synthesis of substituted quinolines can be achieved through various established methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For a compound like this compound, a multi-step synthesis would likely be required.

A common approach is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] Another versatile method is the Skraup synthesis , where an aromatic amine is reacted with glycerol, sulfuric acid, and an oxidizing agent.[4] For the specific substitution pattern of the target compound, a synthesis might start from a substituted aniline, followed by cyclization and subsequent functional group manipulations. For instance, the synthesis of 8-hydroxyquinolines often begins with o-aminophenol.[5]

Obtaining a single crystal of sufficient size and quality is a critical and often challenging step in X-ray crystallography.[6] For small organic molecules like quinoline derivatives, several techniques are commonly employed:

-

Slow Evaporation: This is the most common and straightforward method.[7][8]

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture. The choice of solvent is crucial and often determined empirically.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes).

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

-

Solvent Diffusion (Layering): This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another.[9]

-

Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble.

-

Carefully layer a "poor" solvent, in which the compound is sparingly soluble, on top of the solution. The poor solvent should be miscible with the good solvent.

-

As the solvents slowly mix at the interface, the compound's solubility decreases, promoting the gradual formation of crystals.

-

-

Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling can be effective.[9]

-

Prepare a saturated solution at an elevated temperature.

-

Slowly cool the solution to room temperature or below. This can be achieved by placing the container in a Dewar flask or a programmable cooling bath.

-

Once a suitable crystal is obtained, its three-dimensional structure can be determined using SC-XRD.[10]

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is recorded by a detector.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are then determined, often using direct methods or Patterson methods, which leads to an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, a process that adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[10]

-

Validation and Deposition: The final structure is validated to ensure its chemical and crystallographic reasonability. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualized Workflows and Pathways

The following diagrams, rendered using the DOT language, illustrate the generalized experimental workflow for crystal structure determination and a hypothetical signaling pathway involving a quinoline derivative.

Potential Biological Significance

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11][12] Specifically, amino and hydroxy substituted quinolines are known to possess significant pharmacological potential. For instance, 8-hydroxyquinoline and its derivatives are recognized for their metal-chelating properties, which are implicated in their antineurodegenerative and anticancer effects.[13][14] The presence of amino and hydroxyl groups on the quinoline scaffold of this compound suggests it could be a candidate for drug development, potentially acting as an enzyme inhibitor or a metal ion chelator, thereby modulating biological pathways relevant to various diseases.[15]

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a comprehensive framework for its determination. By following established protocols for synthesis, crystallization, and X-ray diffraction, researchers can successfully uncover the precise three-dimensional arrangement of this molecule. Such a discovery would be a valuable contribution to the fields of chemistry and medicinal drug development, enabling detailed structure-activity relationship studies and paving the way for the rational design of new therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 860715-42-0 [amp.chemicalbook.com]

- 3. du.edu.eg [du.edu.eg]

- 4. uop.edu.pk [uop.edu.pk]

- 5. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. How To [chem.rochester.edu]

- 9. journals.iucr.org [journals.iucr.org]

- 10. rigaku.com [rigaku.com]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

- 13. scispace.com [scispace.com]

- 14. youtube.com [youtube.com]

- 15. 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-4-hydroxy-8-methylquinoline, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative experimental data on the solubility of this compound in various solvents has been publicly reported. This document, therefore, provides a detailed theoretical assessment of its expected solubility based on its molecular structure. Furthermore, it outlines a general experimental protocol for the accurate determination of its solubility. A logical diagram illustrating the key factors that influence the solubility of quinoline derivatives is also presented to provide a broader context for researchers.

Introduction

This compound is a substituted quinoline derivative with potential applications in drug discovery and chemical synthesis. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration in pharmaceutical development, as well as its handling and application in chemical processes. Understanding the solubility profile of this compound is therefore essential for its further investigation and application.

This guide aims to provide a comprehensive resource for researchers by summarizing the known chemical properties of the compound, offering a qualitative prediction of its solubility, presenting a standardized experimental protocol for solubility determination, and visualizing the influential factors on the solubility of related compounds.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. These properties are essential for understanding its chemical behavior and potential interactions with different solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |

| Molecular Weight | 174.20 g/mol | [1][2] |

| CAS Number | 860715-42-0 | [1][3] |

| Predicted Boiling Point | 393.9 ± 37.0 °C | [3] |

| Predicted Density | 1.302 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 4.81 ± 0.40 | [3] |

Predicted Solubility Profile

In the absence of experimental data, a qualitative prediction of the solubility of this compound in various solvents can be inferred from its molecular structure. The molecule possesses both polar and non-polar characteristics. The quinoline core and the methyl group are non-polar, while the amino (-NH₂) and hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds. The presence of these functional groups suggests a nuanced solubility profile.

A qualitative prediction of solubility is provided in Table 2.

| Solvent Type | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The amino and hydroxyl groups can form hydrogen bonds with protic solvents, enhancing solubility. However, the non-polar quinoline backbone may limit overall solubility, particularly in water. The solubility in alcohols is expected to be higher than in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the amino and hydroxyl groups of the solute. Their ability to solvate both polar and non-polar moieties suggests good solubility. |

| Non-Polar | Toluene, Hexane, Diethyl ether | Low | The non-polar quinoline core will have favorable interactions with non-polar solvents, but the polar amino and hydroxyl groups will be poorly solvated, leading to low overall solubility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental method such as the shake-flask method is recommended.[4][5] This method is considered reliable for determining equilibrium solubility.[4]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent of high purity

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[5] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

Calculate the concentration of the original, undiluted supernatant based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Factors Influencing Solubility of Quinoline Derivatives

The solubility of quinoline derivatives is governed by a complex interplay of factors related to both the solute and the solvent. A diagram illustrating these relationships is provided below.

References

Probing the Enigmatic Mechanism of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Guide for Researchers

Disclaimer: As of November 2025, detailed mechanistic studies, including specific signaling pathways and quantitative inhibitory data for 2-Amino-4-hydroxy-8-methylquinoline, are not extensively available in the public domain. This guide, therefore, provides an in-depth analysis of the potential mechanisms of action by examining the well-documented activities of structurally related quinoline-based compounds. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, offering a strategic starting point for the investigation of this specific molecule.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Derivatives of 8-hydroxyquinoline and 4-aminoquinoline, in particular, have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The biological activity of these compounds is often attributed to their ability to chelate metal ions and interact with various biological macromolecules, thereby modulating cellular signaling pathways. This guide will explore the likely mechanistic avenues of this compound based on the established pharmacology of these related compounds.

Potential Mechanisms of Action of Quinoline Derivatives

The biological effects of quinoline derivatives can be broadly categorized into several key mechanisms: metal ion chelation, enzyme inhibition, and modulation of inflammatory signaling pathways.

Metal Ion Chelation

A hallmark of 8-hydroxyquinoline derivatives is their capacity to form stable chelate complexes with a variety of metal ions, including iron, copper, and zinc.[3] This sequestration of essential metal ions can disrupt critical cellular processes that are metal-dependent, such as enzymatic activity and oxidative stress responses. This mechanism is a key contributor to the antimicrobial and anticancer properties of many quinoline-based compounds.

Enzyme Inhibition

Several 8-hydroxyquinoline analogues have been identified as potent inhibitors of specific enzymes. These include:

-

Cathepsin B: A lysosomal cysteine protease involved in tumor progression.

-

KDM4 histone demethylases: Enzymes that play a crucial role in gene regulation and are often dysregulated in cancer.

-

Lipoxygenases (LOX): Enzymes involved in the inflammatory response.[4]

Inhibition of these enzymes by quinoline derivatives can lead to the disruption of cancer cell growth and the attenuation of inflammatory processes.

Modulation of Inflammatory Signaling Pathways

Research on related aminoquinoline compounds has pointed towards the modulation of key inflammatory signaling cascades. For instance, 2-amino-3-methylimidazo[4,5-f]quinoline has been shown to induce oxidative stress and inflammation through the activation of Toll-like receptor 4 (TLR4) and the downstream Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] It is plausible that this compound could exert its biological effects through similar interactions with these inflammatory pathways.

Quantitative Data on Related Quinoline Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the activity of related compounds to provide a comparative baseline for future studies.

| Compound Class | Target Organism/Cell Line | Activity | Value | Reference |

| 4-Aminoquinolines | Invasive Fungi | MIC | 4-32 µg/mL | [2] |

| 8-Hydroxyquinoline-2-carboxamides | H5N1 Avian Influenza Virus | Growth Inhibition | 85.0% | [1] |

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols for Elucidating the Mechanism of Action

To investigate the precise mechanism of action of this compound, a series of well-defined experimental protocols should be employed.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic fungi.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a 96-well microtiter plate containing fungal growth medium.

-

Inoculate each well with a standardized suspension of the target fungal species.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible fungal growth.

Fungal Membrane Permeability Assay

Objective: To assess whether the compound's antifungal activity is due to the disruption of the fungal cell membrane.

Methodology:

-

Treat a suspension of fungal cells with the test compound at its MIC and 2x MIC.

-

Include a positive control (a known membrane-disrupting agent like amphotericin B) and a negative control (untreated cells).

-

At various time points, take aliquots of the cell suspension and stain with a fluorescent dye that only enters cells with compromised membranes (e.g., propidium iodide).

-

Analyze the stained cells using flow cytometry or fluorescence microscopy to quantify the percentage of cells with damaged membranes. A significant increase in fluorescence in treated cells compared to the negative control indicates membrane disruption.[2]

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the compound on key proteins in inflammatory signaling pathways (e.g., MAPK and NF-κB).

Methodology:

-

Culture appropriate cells (e.g., macrophages) and treat them with the test compound for various durations.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (e.g., p-p38, p38, p-p65, p65).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and image the blot. An increase in the ratio of phosphorylated to total protein indicates activation of the pathway.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that this compound might modulate and a general workflow for its mechanistic investigation.

Caption: Potential modulation of the TLR4-mediated MAPK and NF-κB signaling pathways.

Caption: A generalized workflow for the systematic investigation of the compound's mechanism.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated, the extensive research on related quinoline derivatives provides a strong framework for future investigations. The potential for this compound to act via metal chelation, enzyme inhibition, or modulation of inflammatory pathways warrants a systematic and multi-faceted experimental approach. The protocols and potential pathways outlined in this guide offer a robust starting point for researchers to unravel the therapeutic potential of this promising molecule. Future studies should focus on a head-to-head comparison with known quinoline-based drugs and employ unbiased screening approaches to identify its primary molecular targets.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Design and Synthesis of 2-Amino-4-hydroxy-8-methylquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, synthesis, and potential biological activities of 2-amino-4-hydroxy-8-methylquinoline derivatives. This class of compounds holds significant promise in medicinal chemistry due to the versatile pharmacological activities associated with the quinoline scaffold. This document outlines rational design strategies, detailed synthetic protocols for analogous structures, and a summary of reported biological data to guide further research and development in this area.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a fused heterocyclic aromatic compound, is a prominent structural motif in a vast array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities. The this compound core represents a specific scaffold with potential for developing novel therapeutic agents. The strategic placement of the amino, hydroxyl, and methyl groups can influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug-target interactions.

Design Strategies for this compound Derivatives

The design of novel derivatives of the this compound core can be approached through several established medicinal chemistry strategies. The primary goal is to modulate the parent molecule's activity, selectivity, and pharmacokinetic profile.

Key Design Considerations:

-

Substitution at the 2-Amino Group: The amino group at the C2 position offers a prime site for modification. Acylation, alkylation, or arylation of this group can introduce a variety of functionalities to probe interactions with target proteins. For instance, the introduction of aromatic or heteroaromatic rings can facilitate π-π stacking interactions within a binding pocket.

-

Derivatization of the 4-Hydroxy Group: The hydroxyl group at the C4 position can act as a hydrogen bond donor and acceptor. It can be etherified or esterified to alter the compound's lipophilicity and metabolic stability.

-

Modifications of the Benzene Ring: While the core specifies an 8-methyl group, further substitutions on the benzene portion of the quinoline ring (positions 5, 6, and 7) with electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the molecule and influence its biological activity.

-

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to improved pharmacological properties. For example, the hydroxyl group could be replaced with a thiol or an amino group to explore different hydrogen bonding patterns.

A logical workflow for the design and evaluation of novel derivatives is depicted below.

Caption: A logical workflow for the design, synthesis, and evaluation of novel this compound derivatives.

Synthesis of the this compound Core and Its Derivatives

Proposed Synthesis of the Core Scaffold

The synthesis of the this compound core could potentially be achieved through a multi-step process starting from 2-methylaniline.

Experimental Protocol (Hypothetical):

-

Step 1: Acetoacetylation of 2-methylaniline. 2-methylaniline is reacted with ethyl acetoacetate to form the corresponding β-anilinoacrylate.

-

Step 2: Cyclization. The resulting intermediate is then subjected to thermal cyclization in a high-boiling point solvent, such as Dowtherm A, to yield 4-hydroxy-2,8-dimethylquinolin-2(1H)-one.

-

Step 3: Chlorination. The quinolinone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to afford 4-chloro-2,8-dimethylquinoline.

-

Step 4: Amination. The 4-chloro derivative can then undergo nucleophilic substitution with an amine source, such as ammonia or a protected amine, to introduce the 2-amino group. Subsequent hydrolysis of the 4-chloro group would yield the desired this compound.

It is important to note that optimization of reaction conditions, including temperature, reaction time, and choice of reagents, would be necessary to achieve a good yield of the final product.

Derivatization Strategies

Once the core scaffold is obtained, various derivatives can be synthesized. For instance, acylation of the 2-amino group can be achieved by reacting the core with acyl chlorides or anhydrides in the presence of a base.

Caption: A proposed general synthetic pathway for this compound and its derivatives.

Biological Activities and Potential Applications

Quinoline derivatives are known to exhibit a wide range of biological activities. While specific data for this compound derivatives is limited in the public domain, the activities of structurally related compounds provide valuable insights into their potential applications.

Anticancer Activity

Many quinoline derivatives have been reported to possess potent anticancer properties.[1] Their mechanisms of action are diverse and can include the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The introduction of a hydroxyl group at position 8 has been shown to be important for the antitumor effect of some quinoline derivatives.[2]

Table 1: Anticancer Activity of Representative Quinoline Derivatives (Structurally Related)

| Compound ID | Structure (General) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A | 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | [2] |

| B | 2-Styrylquinoline derivative | MCF-7 | 20.1 | [3] |

| C | Benzothiazole-quinoline conjugate | HeLa | 7-49 (range) | [3] |

Note: The data presented is for structurally related quinoline derivatives and not specifically for this compound derivatives. This data should be used as a guide for potential activity.

Kinase Inhibitory Activity

The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors. These compounds often target the ATP-binding site of kinases, thereby blocking their catalytic activity. The 2-amino group can be crucial for forming hydrogen bonds with the hinge region of the kinase domain. The design of selective kinase inhibitors often involves modifying the substituents on the quinoline ring to achieve specific interactions with the target kinase.

Caption: A simplified diagram illustrating the competitive inhibition of a kinase by a this compound derivative.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The 8-hydroxyquinoline scaffold, in particular, is known for its ability to chelate metal ions that are essential for microbial growth and enzyme function. The introduction of an amino group at the C2 position can also contribute to the antimicrobial activity.

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives (Structurally Related)

| Compound ID | Structure (General) | Microorganism | MIC (µg/mL) | Reference |

| D | 5-Amino-7-bromoquinolin-8-yl sulfonate | S. aureus | Not specified | [3] |

| E | 3,4,5-Trisubstituted triazole-8-hydroxyquinoline | S. aureus | Not specified | [3] |

| F | Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone | Various bacteria | Not specified | [3] |

Note: MIC (Minimum Inhibitory Concentration). The data presented is for structurally related quinoline derivatives and not specifically for this compound derivatives. This data should be used as a guide for potential activity.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

-

Incubation: The plate is incubated for 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibition Assay

A variety of in vitro kinase inhibition assays can be employed to determine the potency of the synthesized derivatives against specific kinases. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol (General):

-

Reaction Setup: The kinase, substrate, and synthesized inhibitor at various concentrations are added to the wells of a microplate.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a specified period at a controlled temperature.

-

Detection: A kinase detection reagent is added, which stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

-

Luminescence Measurement: The luminescence is measured using a luminometer.

-

Data Analysis: The percentage of kinase inhibition is calculated, and the IC₅₀ value is determined.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive target for medicinal chemists. Based on the biological activities of related quinoline derivatives, this class of compounds warrants further investigation, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

-

Developing a robust and efficient synthesis for the this compound core.

-

Synthesizing a focused library of derivatives with systematic modifications to establish clear structure-activity relationships.

-

Screening these derivatives against a panel of cancer cell lines and microbial strains to identify lead compounds.

-

Investigating the mechanism of action of the most potent compounds, including their effects on specific signaling pathways and molecular targets.

This systematic approach will be crucial in unlocking the full therapeutic potential of this compound derivatives.

References

Quantum Chemical Studies of 2-Amino-4-hydroxy-8-methylquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of 2-Amino-4-hydroxy-8-methylquinoline, a substituted quinoline derivative of potential interest in medicinal chemistry and materials science. While direct experimental and computational studies on this specific molecule are not extensively available in the current literature, this document outlines the established theoretical protocols and expected outcomes based on studies of closely related quinoline compounds. This guide details the standard computational methodologies, including Density Functional Theory (DFT) for geometry optimization and electronic structure analysis, Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions, and Frontier Molecular Orbital (HOMO-LUMO) analysis for predicting chemical reactivity. The expected quantitative data, such as optimized geometrical parameters, vibrational frequencies, and electronic properties, are presented in a structured format to serve as a reference for future computational investigations on this molecule.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent groups on the quinoline scaffold play a crucial role in modulating their physicochemical and biological properties. The molecule this compound incorporates key functional groups—an amino group, a hydroxyl group, and a methyl group—which are expected to influence its electronic distribution, reactivity, and potential for intermolecular interactions, making it a candidate for drug design and development.

Quantum chemical calculations have become an indispensable tool in modern chemistry for elucidating the molecular structure, electronic properties, and reactivity of novel compounds, offering insights that complement and guide experimental research. This guide focuses on the theoretical framework for studying this compound using established computational methods.

Computational Methodology

The primary computational approach for studying quinoline derivatives is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A widely used and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p). The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to allow for more flexibility in the orbital shapes, while the "++" diffuse functions are important for describing systems with lone pairs or anions.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed at the same level of theory. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and the approximate nature of the theoretical method.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the bonding and electronic structure. It is used to calculate atomic charges, analyze donor-acceptor (hyperconjugative) interactions between filled and empty orbitals, and understand the nature of chemical bonds. The stabilization energy E(2) associated with these interactions is a key output, indicating the strength of intramolecular charge transfer.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential mapped onto the electron density surface of the molecule. It is a useful tool for identifying the electrophilic and nucleophilic sites, as well as regions prone to hydrogen bonding.

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be obtained from a comprehensive quantum chemical study of this compound. The values presented are illustrative and based on typical results for similar substituted quinolines.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N(amino) | 1.37 | N(amino)-C2-N1 | 120.5 |

| C4-O(hydroxy) | 1.35 | O(hydroxy)-C4-C3 | 121.0 |

| C8-C(methyl) | 1.51 | C(methyl)-C8-C7 | 120.0 |

| N1-C2 | 1.38 | C2-N1-C9 | 118.0 |

| C3-C4 | 1.39 | C3-C4-C4a | 119.5 |

Table 2: Calculated Vibrational Frequencies (Illustrative, Scaled)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | 3450 | Hydroxyl group stretching |

| ν(N-H) | 3350, 3250 | Amino group symmetric and asymmetric stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980, 2900 | Methyl group symmetric and asymmetric stretching |

| ν(C=C), ν(C=N) | 1620-1500 | Quinoline ring stretching |

| δ(N-H) | 1600 | Amino group scissoring |

| δ(O-H) | 1400 | Hydroxyl group in-plane bending |

Table 3: Key Electronic Properties (Illustrative)

| Property | Value | Unit |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap (ΔE) | 4.6 | eV |

| Dipole Moment | 3.5 | Debye |

| Ionization Potential | 5.8 | eV |

| Electron Affinity | 1.2 | eV |

Visualization of Molecular Structure and Computational Workflow

Diagrams created using Graphviz (DOT language) are provided below to visualize the molecular structure and the logical flow of the computational study.

Caption: Molecular structure of this compound.

Caption: Workflow for quantum chemical analysis.

Conclusion

This technical guide has outlined the standard and robust computational methodologies for the quantum chemical study of this compound. By employing Density Functional Theory, researchers can obtain valuable insights into the molecule's geometry, vibrational spectra, and electronic properties. The illustrative data presented herein serves as a baseline for what can be expected from such a study. The computational workflow and structural diagrams provide a clear roadmap for initiating theoretical investigations into this and related quinoline derivatives. These computational approaches are crucial for accelerating the discovery and development of new molecules with potential applications in pharmacology and materials science by providing a rational basis for understanding their chemical behavior. Future work should focus on performing these calculations for the specific title compound and validating the theoretical predictions with experimental data.

Methodological & Application

Application Notes and Protocols: 2-Amino-4-hydroxy-8-methylquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-Amino-4-hydroxy-8-methylquinoline, a versatile heterocyclic compound. While specific documented applications in organic synthesis for this particular molecule are limited in current literature, its structural motifs suggest significant potential as a building block in medicinal chemistry and materials science. The protocols provided are based on established methodologies for analogous quinoline systems and offer a strategic approach to its synthesis and derivatization.

Introduction

Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of amino and hydroxyl groups on the quinoline core, as in this compound, offers multiple reactive sites for further functionalization, making it an attractive starting material for the synthesis of diverse compound libraries. This document outlines a plausible synthetic route to this compound and discusses its potential applications based on the known reactivity of related compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| CAS Number | 860715-42-0 |

| Appearance | (Predicted) Crystalline solid |

| Solubility | (Predicted) Soluble in DMSO and polar organic solvents |

Experimental Protocols

The synthesis of this compound can be approached through a multi-step sequence starting from the readily available 4-hydroxy-8-methylquinolin-2(1H)-one. The following protocol is adapted from established procedures for the synthesis of substituted quinolines.[1][2]

Protocol 1: Synthesis of 2,4-dichloro-8-methylquinoline

This protocol describes the conversion of the quinolinone to the corresponding dichloro derivative, a key intermediate for subsequent functionalization.

Materials:

-

4-hydroxy-8-methylquinolin-2(1H)-one

-

Phosphoryl chloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add 4-hydroxy-8-methylquinolin-2(1H)-one (1 equivalent).

-

Slowly add a mixture of phosphoryl chloride (5 equivalents) and phosphorus pentachloride (1.2 equivalents) to the flask in a fume hood.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,4-dichloro-8-methylquinoline.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 2-Amino-4-chloro-8-methylquinoline

This protocol details the selective amination at the C2 position of the dichloroquinoline intermediate.

Materials:

-

2,4-dichloro-8-methylquinoline

-

Ammonia solution (e.g., 25% in water) or an ammonia equivalent (e.g., lithium bis(trimethylsilyl)amide)

-

Suitable solvent (e.g., ethanol, dioxane)

-

Sealed reaction vessel (if using ammonia solution at elevated temperatures)

Procedure:

-

Dissolve 2,4-dichloro-8-methylquinoline (1 equivalent) in a suitable solvent in a pressure-rated reaction vessel.

-

Add an excess of the ammonia solution (e.g., 10-20 equivalents).

-

Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, carefully vent the vessel.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude 2-Amino-4-chloro-8-methylquinoline by column chromatography on silica gel.

Protocol 3: Synthesis of this compound

This final step involves the hydrolysis of the remaining chloro group to a hydroxyl group.

Materials:

-

2-Amino-4-chloro-8-methylquinoline

-

Aqueous acid (e.g., 2M HCl) or base (e.g., 2M NaOH)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Suspend 2-Amino-4-chloro-8-methylquinoline (1 equivalent) in an aqueous acidic or basic solution in a round-bottom flask.

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with a suitable acid or base to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to afford this compound.

-

The product can be further purified by recrystallization.

Potential Applications in Organic Synthesis

-

Scaffold for Bioactive Molecules: The amino and hydroxyl groups serve as handles for further derivatization. The amino group can undergo acylation, alkylation, and arylation reactions, while the hydroxyl group can be alkylated or acylated to generate a variety of ethers and esters. These derivatives can be screened for various biological activities.

-

Synthesis of Fused Heterocyclic Systems: The 1,2-amino-alcohol-like arrangement on the aromatic ring makes it a potential precursor for the synthesis of fused heterocyclic systems, such as oxazolo[4,5-b]quinolines, which are of interest in medicinal chemistry.

-